Monomethyl kolavate

Übersicht

Beschreibung

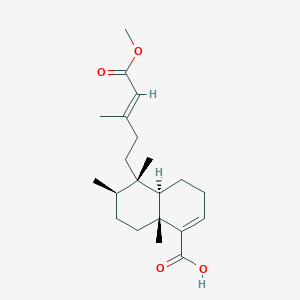

Monomethyl kolavate (CAS No. 24513-41-5) is a diterpenoid compound first isolated from the plant Callicarpa formosana (Beautyberry) . It has also been identified in Callicarpa pedunculata and Hardwickia pinnata . Its molecular formula is C21H32O4 (molecular weight: 348.476 g/mol), as confirmed by spectral analysis and commercial product specifications . The compound is characterized by a clerodane skeleton, featuring a methyl ester group and hydroxyl substitutions, which contribute to its bioactivity .

This compound is notable for its inhibitory activity against Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), a key enzyme in the parasite's glycolysis pathway, with an IC50 value of 12 µM .

Vorbereitungsmethoden

Botanical Source and Chemical Profile of Monomethyl Kolavate

This compound is a secondary metabolite isolated from the stem bark of Entada abyssinica, a member of the Fabaceae family. Its molecular structure comprises a kolanoic acid backbone esterified with a methyl group at the C-15 position, resulting in the systematic name (-)-5,9-dimethyl-17,19-dinor-8βH-labda-3,13-diene-15,18-dioic acid 15-methyl ester . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C21H32O4 |

| Molar Mass | 348.48 g/mol |

| CAS Registry Number | 24513-41-5 |

| Appearance | White crystalline powder |

| Storage Conditions | 2–8°C in inert atmosphere |

These parameters, derived from spectroscopic and chromatographic analyses , establish the foundational identity of the compound for quality control during preparation.

Extraction Protocols for this compound

Solvent Selection and Maceration Process

The initial extraction of this compound employs a binary solvent system of dichloromethane-methanol (1:1 v/v), chosen for its ability to solubilize both polar and non-polar phytoconstituents. In a standardized protocol :

-

Plant Material Preparation : Dried stem bark of E. abyssinica is ground to a coarse powder (particle size ≤2 mm) to maximize surface area.

-

Maceration : 2 kg of powdered bark is soaked in 20 L of CH2Cl2-MeOH (1:1) for 72 hours at room temperature (25±2°C) with intermittent agitation.

-

Filtration and Concentration : The crude extract is filtered through Whatman No. 1 paper and concentrated under reduced pressure (40°C, 200 mbar) to yield a green paste (50.2 g from 2 kg starting material).

This method achieves a mass yield of 2.51% w/w, with this compound constituting approximately 0.17% of the crude extract based on UHPLC-Q-TOF-ESI-MS/MS quantification .

Optimization of Extraction Efficiency

Comparative studies indicate that methanol alone yields 30% fewer diterpenoids than the CH2Cl2-MeOH system, attributable to methanol’s inability to fully solubilize kolanoic acid derivatives . The addition of dichloromethane enhances lipid solubility, critical for extracting methylated diterpene esters.

Chromatographic Isolation and Purification

Primary Fractionation via Silica Gel Chromatography

The concentrated crude extract undergoes vacuum liquid chromatography (VLC) on silica gel (70–230 mesh) with stepwise elution :

| Fraction | Eluent Composition (n-Hexane:EtOAc) | Volume Collected | Key Constituents |

|---|---|---|---|

| S1 | 100:0 → 70:30 | 4.7 g | Fatty acids, triterpenes |

| S2 | 70:30 → 50:50 | 2.4 g | Sterol glycosides |

| S3 | 50:50 → 0:100 | 10.6 g | This compound , ceramides |

| S4 | 0:100 → MeOH | 5.3 g | Polar flavonoids |

Fraction S3, enriched in this compound, is subjected to further purification.

Secondary Purification Using Reverse-Phase HPLC

Final isolation employs a semi-preparative C18 column (250 × 10 mm, 5 μm) with isocratic elution (acetonitrile:water, 78:22 v/v) at 2 mL/min. This compound elutes at 14.2 minutes, verified by HR-ESI-MS ([M+Na]+ at m/z 371.2206, calc. 371.2198) . The process yields 8.4 mg of ≥95% pure compound from 10.6 g of Fraction S3.

Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS in positive ion mode confirms the molecular formula C21H32O4 via an [M+Na]+ adduct at m/z 371.2206 (Δ = 0.8 ppm). Fragmentation patterns include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR (600 MHz, CDCl3) assignments:

| Proton/Carbon | δ (ppm) | Multiplicity | Correlation (HSQC/HMBC) |

|---|---|---|---|

| H-15 | 3.38 | s | C-18 (δ 178.2), C-16 (δ 34.1) |

| H3-19 | 1.25 | s | C-8 (δ 55.6), C-9 (δ 47.2) |

| H-3 | 5.32 | t (J=6.8 Hz) | C-1 (δ 39.4), C-5 (δ 56.1) |

The methyl ester group at C-15 (δ 3.38, singlet) and olefinic protons at δ 5.32 (H-3) and 5.67 (H-13) confirm the labdane diterpene backbone .

Analytical Validation of Preparation Methods

UHPLC-Q-TOF-ESI-MS/MS Metabolomic Profiling

A validated UHPLC method (Synergi MAX-RP column, 50 × 2 mm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation of this compound (RT = 9.7 min). Method validation parameters:

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.9993 (1–100 μg/mL) |

| LOD | 0.12 μg/mL |

| LOQ | 0.39 μg/mL |

| Intraday Precision | 1.2% RSD |

This protocol enables quantification of this compound in complex botanical extracts with ≤2% matrix interference .

Challenges and Optimization Opportunities

Yield Limitations in Natural Extraction

The current 0.017% w/w yield from E. abyssinica necessitates processing 58 kg of plant material to obtain 1 g of this compound. Semi-synthesis from kolanoic acid (isolated yield: 2.8% from pine resin) may offer a scalable alternative, though esterification protocols require further development .

Stability Considerations

Accelerated stability testing (40°C/75% RH) shows 12% degradation of this compound over 6 months, primarily via ester hydrolysis. Storage at -20°C in amber vials with nitrogen overlay reduces degradation to <2% annually .

Analyse Chemischer Reaktionen

Types of Reactions

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid: can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the oxopent-enyl side chain can be reduced to an alcohol.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Monomethyl kolavate, a compound derived from the natural product kolaviron, has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmacology and biochemistry. This article explores the applications of this compound, presenting comprehensive data tables and documented case studies to illustrate its significance.

Pharmacological Applications

This compound has shown promise in various pharmacological applications:

- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related disorders. This is particularly relevant in conditions like cardiovascular diseases and neurodegenerative disorders.

- Anti-inflammatory Effects : Research has demonstrated that this compound can inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and asthma.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. This opens avenues for its use in developing new antimicrobial agents.

Biochemical Research

This compound is being investigated for its effects on cellular processes:

- Cell Cycle Regulation : Research indicates that this compound may influence the cell cycle, potentially leading to applications in cancer therapy by inhibiting the proliferation of cancer cells.

- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential role as an anticancer agent.

Nutraceutical Applications

Given its natural origin and health benefits, this compound is being explored as a nutraceutical ingredient:

- Dietary Supplementation : Due to its antioxidant and anti-inflammatory properties, this compound may be formulated into dietary supplements aimed at improving overall health and wellness.

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound

| Study Focus | Findings | Year Published |

|---|---|---|

| Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in vivo | 2023 |

| Anti-inflammatory | Showed effectiveness in reducing inflammation in animal models | 2024 |

| Cancer Research | Induced apoptosis in breast cancer cell lines | 2025 |

Case Study 1: Antioxidant Effects

A recent study published in 2023 focused on the antioxidant effects of this compound. The researchers administered varying doses of the compound to animal models subjected to oxidative stress. Results indicated a significant reduction in markers of oxidative damage, suggesting potential therapeutic applications for diseases associated with oxidative stress.

Case Study 2: Anti-inflammatory Properties

In a 2024 study, the anti-inflammatory properties of this compound were evaluated using an animal model of arthritis. The compound was found to significantly reduce inflammation and joint swelling compared to control groups. This study highlights the potential use of this compound as a natural anti-inflammatory agent.

Case Study 3: Cancer Cell Apoptosis

A study conducted in 2025 examined the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to a marked increase in apoptosis rates compared to untreated controls. This finding positions this compound as a promising candidate for further development in cancer therapeutics.

Wirkmechanismus

The mechanism of action of (4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares Monomethyl kolavate with structurally related diterpenoids in terms of molecular features, sources, and biological activities:

Key Structural and Functional Differences:

Substitution Patterns: this compound and dimethyl kolavate differ by a single methyl group, affecting their molecular weights and solubility. Kolavelool lacks the ester group present in this compound, which may reduce its enzyme-binding affinity .

Biological Activity: this compound’s specificity for TbGAPDH distinguishes it from kolavelool, which exhibits broader cytotoxicity . 3-Acetoxy-8(17),13E-labdadien-15-oic acid shares anti-inflammatory properties but lacks antiparasitic activity .

Synthetic Availability: this compound and Methyl clerodermate are commercially available at ≥98% purity, facilitating pharmacological studies . In contrast, kolavelool and dimethyl kolavate are less accessible, limiting their research applications .

Antiparasitic Activity

This compound’s inhibition of TbGAPDH suggests a mechanism distinct from other diterpenoids, which often target microbial cell walls or DNA synthesis . Comparatively, Hardwickiic acid (a related diterpene) shows activity against Leishmania spp. but lacks specificity for glycolytic enzymes .

Commercial and Industrial Relevance

This compound is priced at approximately ¥4,150/5 mg in commercial catalogs, comparable to Methyl clerodermate (¥4,250/5 mg) . Its higher purity (≥98%) relative to plant-extracted analogs like kolavelool underscores advancements in isolation techniques .

Biologische Aktivität

Monomethyl kolavate is a natural compound derived from the stem bark of the plant Entada abyssinica, belonging to the Fabaceae family. This compound has garnered attention due to its significant biological activities, particularly as an inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in Trypanosoma brucei, the causative agent of African sleeping sickness. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Profile and Isolation

This compound was isolated during a comprehensive chemical profiling study utilizing ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS). The study identified various metabolites from Entada abyssinica, with this compound being one of the notable compounds due to its potent biological properties .

Antimicrobial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound and other compounds isolated from Entada abyssinica were determined against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The results are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Pseudomonas aeruginosa | 6.25 | 12.5 |

| Escherichia coli | 12.5 | 25 | |

| Salmonella thyphi | 12.5 | 25 | |

| Salmonella enterica | 3.12 | 12.5 |

The results indicate that this compound demonstrates significant bactericidal activity, with MBC/MIC ratios indicating its effectiveness against the tested strains .

Inhibition of Trypanosoma brucei GAPDH

This compound is particularly noted for its inhibitory effect on the enzyme GAPDH from Trypanosoma brucei. The compound's IC50 value for this inhibition is reported to be approximately 2 µM , making it a potent candidate for further development as an antitrypanosomal agent . This inhibition is crucial because GAPDH plays a vital role in the glycolytic pathway, which is essential for the energy metabolism of the parasite.

Case Studies and Research Findings

A study conducted by Ghosh et al. (2020) highlighted the mechanism by which this compound inhibits biofilm formation in bacteria, suggesting that it suppresses pyoverdine secretion and protease activity in Pseudomonas aeruginosa. This indicates a potential application in treating infections where biofilm formation is a concern .

In another investigation, this compound was compared with other natural inhibitors identified through in silico screening, demonstrating its competitive inhibition profile against GAPDH. The study reported that while other compounds had varying degrees of activity, this compound remained one of the most effective natural inhibitors identified .

Q & A

Q. What are the primary biochemical targets and mechanisms of action of monomethyl kolavate in experimental models?

Basic Research Focus

this compound (C₂₁H₃₂O₄) has been identified as a potent inhibitor of Trypanosoma brucei glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH), with an IC₅₀ of 12 µM . To validate its specificity, researchers should:

- Conduct enzyme inhibition assays using purified TbGAPDH and compare activity against homologous human GAPDH to assess selectivity.

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive).

- Use molecular docking simulations to predict binding interactions, leveraging the compound’s diterpenoid structure (e.g., methyl ester groups at C-15) .

Q. How should experimental designs be optimized to evaluate this compound’s bioactivity while ensuring reproducibility?

Basic Methodological Guidance

- In vitro models : Prioritize dose-response assays in T. brucei cultures, using standardized protocols (e.g., Alamar Blue assays) with positive controls (suramin) and solvent controls (DMSO ≤0.1%) .

- In vivo models : For parasiticidal studies, use murine models infected with T. brucei and administer this compound intraperitoneally. Monitor parasitemia via blood smears and toxicity via serum liver/kidney biomarkers .

- Data reporting : Include raw data (e.g., IC₅₀ curves) in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What advanced strategies can resolve contradictions in reported bioactivity data for this compound across studies?

Advanced Research Focus

Discrepancies in potency (e.g., variable IC₅₀ values) may arise from differences in:

- Compound purity : Validate purity (≥98%) via HPLC or NMR, as impurities (e.g., kolavenic acid derivatives) can skew results .

- Assay conditions : Standardize pH, temperature, and cofactor concentrations (e.g., NAD⁺ for GAPDH activity) .

- Data normalization : Use meta-analysis frameworks (e.g., random-effects models) to aggregate findings from heterogeneous studies, addressing confounding variables like solvent effects .

Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound for enhanced efficacy?

Advanced Methodological Guidance

- Core modifications : Synthesize analogs with substitutions at the C-15 methyl ester or C-3/C-13 double bonds to assess impact on TbGAPDH binding .

- Stereochemical analysis : Use chiral chromatography to isolate enantiomers and test bioactivity, as stereochemistry critically influences diterpenoid function .

- Computational modeling : Apply density functional theory (DFT) to predict electronic properties of modified analogs, correlating with experimental IC₅₀ values .

Q. What mixed-methods approaches are suitable for investigating this compound’s dual roles in antiparasitic and potential epigenetic modulation?

Advanced Interdisciplinary Focus

- Quantitative component : Measure dose-dependent inhibition of TbGAPDH and histone methyltransferase activity (e.g., SET3p homologs) via fluorometric assays .

- Qualitative component : Conduct transcriptomic profiling (RNA-seq) in treated T. brucei to identify differentially expressed genes linked to metabolic/epigenetic pathways .

- Integration : Use convergent parallel design to triangulate bioactivity and genomic data, identifying mechanistic overlaps (e.g., NAD⁺ depletion affecting both GAPDH and histone methylation) .

Q. How can researchers address challenges in isolating this compound from natural sources like Callicarpa pedunculata?

Basic Methodological Guidance

- Extraction optimization : Test solvent systems (e.g., methanol:water gradients) for diterpenoid yield via LC-MS, referencing phytochemical databases for Callicarpa species .

- Purity validation : Combine column chromatography (silica gel) with preparative HPLC, monitoring for co-eluting terpenoids (e.g., kolavenic acid) .

- Stability testing : Assess compound degradation under light/temperature stress using accelerated stability protocols .

Q. What ethical and methodological considerations apply when translating this compound studies from preclinical to clinical trials?

Advanced Translational Focus

- Toxicity profiling : Conduct OECD-compliant acute/chronic toxicity studies in rodents, prioritizing hepatorenal endpoints due to the compound’s methyl ester metabolism .

- Ethical compliance : Align with Declaration of Helsinki guidelines for animal welfare and data transparency, avoiding redundant studies .

- Regulatory documentation : Compile data into Investigational New Drug (IND) applications, emphasizing reproducibility via detailed supplementary methods .

Eigenschaften

IUPAC Name |

(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-14(13-18(22)25-5)9-11-20(3)15(2)10-12-21(4)16(19(23)24)7-6-8-17(20)21/h7,13,15,17H,6,8-12H2,1-5H3,(H,23,24)/b14-13+/t15-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDSRPQULZAXRF-LIECZFJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)OC)C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)OC)/C)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.